molecular formula C3H4F2N4S B2770730 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol CAS No. 832740-00-8

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2770730
CAS No.: 832740-00-8
M. Wt: 166.15
InChI Key: JTSFZAOSLMMPNX-UHFFFAOYSA-N
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Description

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring with an amino group, a difluoromethyl group, and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the difluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. Additionally, the difluoromethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of a difluoromethyl group.

    4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

Uniqueness

4-amino-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This group can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2N4S/c4-1(5)2-7-8-3(10)9(2)6/h1H,6H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSFZAOSLMMPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NNC(=S)N1N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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